BIP-135

Description

Propriétés

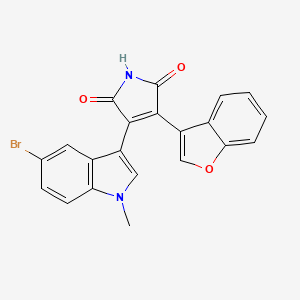

IUPAC Name |

3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941575-71-9 | |

| Record name | 941575-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of BIP-135 (Vosaroxin): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

BIP-135, clinically known as vosaroxin (formerly voreloxin, SNS-595), is a first-in-class anticancer agent belonging to the quinolone derivative class.[1][2] Unlike classic topoisomerase II inhibitors such as anthracyclines and etoposide, vosaroxin possesses a unique chemical scaffold that confers a distinct pharmacological profile.[3] Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[4][5] By intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, vosaroxin induces site-selective, replication-dependent double-strand breaks (DSBs).[3][6] This triggers a robust DNA damage response, leading to G2/M cell cycle arrest and subsequent apoptosis.[3][7] Notably, vosaroxin circumvents common drug resistance pathways, including P-glycoprotein (P-gp) mediated efflux and p53 mutation, and exhibits a reduced tendency to generate reactive oxygen species (ROS), potentially mitigating the cardiotoxicity associated with anthracyclines.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation underlying the action of vosaroxin.

Core Mechanism: Topoisomerase II Inhibition

Topoisomerase II enzymes resolve DNA topological problems, such as supercoiling and catenation, which arise during replication, transcription, and chromosome condensation.[8][9] They function by creating a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, followed by the religation of the break.[10]

Vosaroxin exerts its cytotoxic effects by acting as a "topoisomerase II poison."[3] The mechanism involves two coordinated steps:

-

DNA Intercalation: Vosaroxin's planar naphthyridine ring structure allows it to insert itself, or intercalate, between DNA base pairs.[4][11] This interaction is site-selective, preferentially occurring at GC-rich sequences.[3][4] This contrasts with anthracyclines, which favor different sequence contexts.[3]

-

Stabilization of the Cleavage Complex: Following intercalation, vosaroxin stabilizes the covalent intermediate complex formed between topoisomerase II and the cleaved DNA.[1][3] By hindering the reunion of the DNA strands, the drug converts transient, enzyme-mediated breaks into permanent, cytotoxic double-strand breaks (DSBs).[3][8] This activity has been demonstrated against both topoisomerase IIα and IIβ isoforms.[3]

The accumulation of these permanent DSBs is catastrophic for a proliferating cell, overwhelming its DNA repair capacity.[1]

Cellular Consequences and Signaling Pathways

The induction of DSBs by vosaroxin initiates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Activation

The presence of DSBs is detected by cellular sensor proteins, which initiate a signaling cascade to arrest the cell cycle and promote DNA repair. A key early event is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which accumulates at the sites of DNA damage and serves as a docking platform for repair factors.[2] Pharmacodynamic studies in patients have confirmed that vosaroxin treatment leads to a detectable increase in intracellular γH2AX levels.[2] This response is consistent with the activation of DDR kinases. In preclinical studies, treatment of AML cells with vosaroxin resulted in the increased phosphorylation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Checkpoint Kinase 2 (CHK2) within hours.[6]

Cell Cycle Arrest

Vosaroxin's cytotoxic activity is replication-dependent, with maximal DNA damage observed in the S and G2/M phases of the cell cycle, consistent with the peak expression of topoisomerase II during these phases.[1][3] The activation of the DDR pathway, particularly the ATM/CHK2 axis, leads to the inhibition of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. This results in a pronounced arrest in the G2 phase, preventing cells with damaged DNA from entering mitosis.[5][7][12] A prolonged S-phase lag is also observed as the stalled replication forks encounter vosaroxin-induced topoisomerase II cleavage complexes.[3][13]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The sustained G2 arrest and the presence of irreparable DSBs trigger the intrinsic apoptotic pathway. This process is characterized by the activation of caspase cascades, which execute the dismantling of the cell.[14][15] A significant feature of vosaroxin is its ability to induce apoptosis independently of the tumor suppressor protein p53, a gene that is frequently mutated in cancer, conferring resistance to many conventional chemotherapies.[2][6][16]

The overall signaling pathway is depicted in the diagram below.

Caption: Vosaroxin signaling pathway from Topoisomerase II inhibition to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of vosaroxin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose 50% (LD50) are key metrics for quantifying this activity.

| Cell Line / Sample Type | Cancer Type | Metric | Value (µM) | Citation(s) |

| Primary AML Blasts (n=88) | Acute Myeloid Leukemia | LD50 | 2.30 (± 1.87) | [15] |

| HL-60 | Acute Promyelocytic Leukemia | IC50 | ~0.1 - 1.0 | [4] |

| MV4-11 | Acute Myeloid Leukemia | IC50 | ~0.1 - 1.0 | [4] |

| K562 (p53-null) | Chronic Myeloid Leukemia | IC50 | Active | [15] |

*Specific IC50 values for HL-60 and MV4-11 were not provided in the cited text, but synergistic activity was noted in combination with cytarabine, and cytotoxic activity as a single agent was demonstrated.[4][15]

Key Experimental Protocols

The elucidation of vosaroxin's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Protocol: Assessment of DNA Damage via γH2AX Immunofluorescence

This protocol details the detection of vosaroxin-induced DSBs by quantifying γH2AX foci using immunofluorescence microscopy or flow cytometry.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., K562, MV4-11) onto sterile coverslips in a 24-well plate or in a 6-well plate for flow cytometry analysis. Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of vosaroxin in DMSO.

-

Treat cells with a dose-range of vosaroxin (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Aspirate the media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate cells with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Rabbit mAb) diluted in 1% BSA overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Analysis:

-

For Microscopy: Mount coverslips onto glass slides using a mounting medium containing DAPI (for nuclear counterstaining). Visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus using imaging software (e.g., ImageJ).

-

For Flow Cytometry: Scrape and collect cells, then analyze on a flow cytometer to quantify the mean fluorescence intensity of the γH2AX signal per cell.

-

Protocol: Topoisomerase II DNA Relaxation Assay

This biochemical assay confirms the direct inhibitory effect of vosaroxin on topoisomerase II activity.[15]

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

Add supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Add purified human topoisomerase IIα enzyme.

-

Add varying concentrations of vosaroxin or a known inhibitor (e.g., etoposide) as a positive control. Include a no-drug control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Load the reaction products onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

-

Analysis:

-

Visualize the DNA bands under UV light. In the absence of an inhibitor, topoisomerase II will convert the fast-migrating supercoiled DNA into slower-migrating relaxed forms. An effective inhibitor like vosaroxin will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

-

The workflow for a typical experiment to assess vosaroxin's activity is illustrated below.

Caption: Workflow for analyzing vosaroxin-induced DNA damage and cell cycle arrest.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapies for acute myeloid leukemia: vosaroxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vosaroxin - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. Homologous recombination repair is essential for repair of vosaroxin-induced DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting acute myeloid leukemia with TP53-independent vosaroxin - PMC [pmc.ncbi.nlm.nih.gov]

BIP-135: A Potent GSK-3 Inhibitor for Neuroprotection

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in the pathophysiology of a range of neurodegenerative diseases.[1][2][3][4] Its role in processes such as tau hyperphosphorylation, neuroinflammation, and apoptosis makes it a compelling therapeutic target. This document provides a comprehensive technical overview of BIP-135, a potent and selective ATP-competitive inhibitor of GSK-3, and explores its potential as a neuroprotective agent. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail experimental methodologies, and visualize the relevant signaling pathways.

Introduction to GSK-3 and its Role in Neurodegeneration

Glycogen synthase kinase-3 (GSK-3) exists in two highly homologous isoforms, GSK-3α and GSK-3β.[5] It is a key regulator of a multitude of cellular processes.[1][6] Dysregulation of GSK-3 activity is linked to the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and spinal muscular atrophy (SMA).[3][4][7] In the central nervous system, hyperactive GSK-3 contributes to neuronal damage through various mechanisms:

-

Tau Hyperphosphorylation: GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[7] Pathological hyperphosphorylation of tau by GSK-3 leads to its dissociation from microtubules and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][7]

-

Wnt Signaling Pathway: GSK-3 is a negative regulator of the canonical Wnt signaling pathway. By phosphorylating β-catenin, GSK-3 targets it for proteasomal degradation, thereby inhibiting the transcription of Wnt target genes that are crucial for neuronal survival and function.[1]

-

Apoptosis: GSK-3 can promote apoptosis by phosphorylating and regulating the function of various pro- and anti-apoptotic proteins.[8]

-

Neuroinflammation: GSK-3 is involved in modulating the inflammatory response in the brain, and its overactivity can exacerbate neuroinflammation.[3][4]

Given these roles, the inhibition of GSK-3 has emerged as a promising therapeutic strategy for neurodegenerative diseases.[3][4]

This compound: A Potent and Selective GSK-3 Inhibitor

This compound is a maleimide-based small molecule that acts as a potent, ATP-competitive inhibitor of GSK-3.[5][9][10] Its discovery and development have been driven by the need for selective GSK-3 inhibitors with therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Notes |

| GSK-3α | 16 | [9][10][11][12] |

| GSK-3β | 21 | [5][9][10][11][12] |

| PKCβ1 | 980 | Tested against a panel of 62 kinases.[5] |

| PKCβ2 | 219 | [5] |

| DYRK1B | 590 | [5] |

| PI3Kα | 870 | [5] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Model | Treatment | Effect | Concentration | Reference |

| Primary cortical neurons | Oxidative stress (HCA-induced) | ~80% protection from cell death | 20 µM | [5] |

| Human SMA fibroblasts | - | 7-fold increase in SMN protein levels | 25 µM | [12] |

Table 3: In Vivo Efficacy of this compound in a Δ7 SMA KO Mouse Model

| Parameter | Vehicle Control | This compound (75 mg/kg, i.p., daily) | Outcome | Reference |

| Median Survival | ~12.8 days | ~14.7 days | Modest 2-day extension | [5] |

| Body Weight | - | Improved compared to vehicle | Well-tolerated, no toxicity observed | [5][12] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3α and GSK-3β.

-

Methodology:

-

Recombinant human GSK-3α or GSK-3β is incubated with a peptide substrate (e.g., a derivative of glycogen synthase).

-

The reaction is initiated by the addition of ATP (typically at a concentration of 10 µM).[5]

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or through antibody-based detection methods (e.g., ELISA).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Neuroprotection Assay in Primary Cortical Neurons

-

Objective: To assess the ability of this compound to protect neurons from oxidative stress-induced cell death.

-

Methodology:

-

Primary cortical neurons are cultured from embryonic rodents.

-

Neurons are pre-treated with various concentrations of this compound for a specified duration.

-

Oxidative stress is induced by adding a toxic agent, such as homocysteic acid (HCA).[5]

-

After an incubation period (e.g., 48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

The MTT assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.

-

Results are expressed as a percentage of the control (untreated) cells.

-

Western Blot for SMN Protein Levels

-

Objective: To quantify the effect of this compound on the expression of Survival Motor Neuron (SMN) protein in patient-derived cells.

-

Methodology:

-

Human fibroblasts from spinal muscular atrophy (SMA) patients are cultured and treated with this compound for a specified period (e.g., 72 hours).[12]

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for the SMN protein.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

-

In Vivo Efficacy Study in a Mouse Model of SMA

-

Objective: To evaluate the therapeutic potential of this compound in a transgenic mouse model of severe SMA (Δ7 SMA KO).

-

Methodology:

-

Δ7 SMA KO mice and their littermate controls are used.

-

From a specific postnatal day (e.g., P0 or P1), mice are administered this compound (e.g., 75 mg/kg) or vehicle (e.g., 100% DMSO) daily via intraperitoneal (i.p.) injection.[5][12]

-

Key endpoints are monitored, including:

-

Survival: The lifespan of each mouse is recorded.

-

Body Weight: Mice are weighed daily to assess general health and toxicity.

-

Motor Function: Tests such as the geotaxis test and the tube test are performed at regular intervals to evaluate motor coordination and strength.[5]

-

-

Data is analyzed to determine if this compound treatment leads to a statistically significant improvement in the monitored parameters compared to the vehicle-treated group.

-

Signaling Pathways and Mechanism of Action

The neuroprotective effects of this compound are primarily attributed to its inhibition of GSK-3. The following diagrams illustrate the key signaling pathways involved.

Caption: Overview of GSK-3 signaling and its inhibition by this compound.

The diagram above illustrates how upstream pathways like PI3K/Akt and Wnt signaling normally inhibit GSK-3. In pathological conditions, GSK-3 becomes hyperactive, leading to detrimental downstream effects. This compound directly inhibits GSK-3, thereby blocking these pathological processes.

Caption: Neuroprotective mechanisms of this compound via GSK-3 inhibition.

By inhibiting GSK-3, this compound is proposed to exert its neuroprotective effects through multiple downstream mechanisms. These include the reduction of tau hyperphosphorylation, activation of the Wnt signaling pathway through the stabilization of β-catenin, inhibition of apoptotic pathways, and an increase in the levels of critical proteins like SMN.

Conclusion and Future Directions

This compound has demonstrated significant promise as a neuroprotective agent in preclinical models. Its potency and selectivity for GSK-3, coupled with its ability to mitigate cellular and organismal phenotypes in models of neurodegeneration, underscore its therapeutic potential. The data presented in this guide highlight the multifaceted mechanism of action of this compound, which involves the modulation of several key pathways implicated in neuronal survival and function.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its long-term safety and efficacy in a broader range of neurodegenerative disease models. Clinical investigation will be the ultimate determinant of its utility in treating human neurodegenerative disorders. The continued development of potent and selective GSK-3 inhibitors like this compound represents a hopeful avenue in the quest for effective treatments for these devastating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, That Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen synthase kinase-3β, mood stabilizers, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | GSK-3 Inhibitor | DC Chemicals [dcchemicals.com]

- 11. This compound | GSK-3 抑制剂 | MCE [medchemexpress.cn]

- 12. medchemexpress.com [medchemexpress.com]

BIP-135: A Technical Guide to a Potent GSK-3 Inhibitor with Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BIP-135, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It details the chemical structure, physicochemical and pharmacological properties, relevant experimental methodologies, and the key signaling pathways influenced by this compound. This guide is intended to serve as a resource for researchers and professionals involved in neurodegenerative disease research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-(benzofuran-3-yl)-4-(5-bromo-1-methyl-indol-3-yl)pyrrole-2,5-dione, is a maleimide-based compound. Its core structure is derived from a bis-indolyl maleimide scaffold, a common feature in many protein kinase inhibitors.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3-(benzofuran-3-yl)-4-(5-bromo-1-methyl-indol-3-yl)pyrrole-2,5-dione | [1] |

| CAS Number | 941575-71-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₁₃BrN₂O₃ | [1][3][5] |

| Molecular Weight | 421.24 g/mol | [3][4][5] |

| Appearance | Light orange to dark orange powder | [5] |

| Purity | ≥95% (HPLC) | [1][5] |

| Solubility | Soluble in DMSO (≥15 mg/mL) | [5] |

| SMILES String | Cn1cc(C2=C(C(=O)NC2=O)c3coc4ccccc34)c5cc(Br)ccc15 | [5] |

| Storage (Powder) | 2 years at -20°C | [3][4] |

| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [3][4] |

Pharmacological Properties and Biological Activity

This compound is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a slight selectivity for the β isoform.[2][4] Its inhibitory activity and selectivity profile are crucial for its biological effects, which include neuroprotection and the elevation of Survival Motor Neuron (SMN) protein levels.[6][7]

In Vitro Potency and Selectivity

The inhibitory potency of this compound against GSK-3 and its selectivity against other kinases have been quantitatively determined. These values are essential for assessing its potential as a specific research tool and therapeutic agent.

| Parameter | Target | Value (nM) | Reference |

| IC₅₀ | GSK-3α | 16 | [2][4][8] |

| IC₅₀ | GSK-3β | 21 | [2][4][8] |

| Kᵢ | GSK-3β | 4.6 | [1] |

| IC₅₀ | PKCβ1 | 980 | [5] |

| IC₅₀ | PKCβ2 | 219 | [5] |

| IC₅₀ | DYRK1B | 590 | [5] |

| IC₅₀ | PI3Kα | 870 | [5] |

Biological Effects

This compound has demonstrated significant biological activity in cellular and animal models of neurodegenerative disease, particularly Spinal Muscular Atrophy (SMA).

-

Neuroprotection: this compound exhibits a neuroprotective effect in models of oxidative stress-induced neurodegeneration.[2][6] It has been shown to be a superior neuroprotective agent compared to other GSK-3 inhibitors like AR-A011418 and SB216763 in a cortical neuron model of oxidative stress.[5]

-

SMN Protein Elevation: In human fibroblasts derived from SMA patients, this compound treatment (at 25 μM) led to a 7-fold increase in the levels of the Survival Motor Neuron (SMN) protein.[2] This is a critical finding as the loss of SMN protein is the primary cause of SMA.

-

In Vivo Efficacy: In a transgenic Δ7 SMA knockout mouse model, daily intraperitoneal administration of this compound (75 mg/kg) prolonged the median survival time of the animals.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties and biological effects of this compound.

GSK-3 Inhibition Assay (Kinase Assay)

The inhibitory activity of this compound against GSK-3 is typically determined using a kinase assay that measures the phosphorylation of a substrate.

Protocol:

-

Enzyme and Substrate Preparation: Purified GSK-3α or GSK-3β is used. A specific peptide substrate, such as GS-1 (YRRAAVPPSPSLSRHSSPHQSpEDEEE), is prepared.[9]

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, the peptide substrate, and radiolabeled [γ-³²P] ATP. This compound is added at various concentrations to determine its inhibitory effect.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.[9]

-

Detection: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove any unincorporated [γ-³²P] ATP.[9]

-

Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter. This reflects the activity of the GSK-3 enzyme.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

SMN Protein Level Measurement in Fibroblasts

The effect of this compound on SMN protein levels is assessed in cultured human fibroblasts from SMA patients using Western blotting.

Protocol:

-

Cell Culture and Treatment: Human fibroblasts from SMA patients (e.g., cell line 3813, SMN1⁻/⁻; SMN2⁺/⁺) are cultured under standard conditions.[10] The cells are then treated with this compound at various concentrations (e.g., 20-30 μM) or a vehicle control for a specified duration (e.g., 72 hours).[11]

-

Protein Extraction: After treatment, the cells are lysed to extract total cellular proteins. The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., polyvinylidene difluoride, PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the SMN protein. A primary antibody for a loading control protein (e.g., Calnexin or Actin) is also used to ensure equal protein loading across lanes.[10] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software. The SMN protein signal is normalized to the loading control signal to determine the relative change in SMN protein levels.[10]

In Vivo Efficacy in a Mouse Model of SMA

The therapeutic potential of this compound is evaluated in a severe, transgenic mouse model of SMA (Δ7 SMA KO).

Protocol:

-

Animal Model: The Δ7 SMA knockout mouse model is used, which exhibits a severe SMA phenotype.[12]

-

Drug Administration: this compound is administered to the SMA pups, typically starting from postnatal day 0 or 1. A common route of administration is daily intraperitoneal (i.p.) injection at a dose such as 75 mg/kg.[2] A control group receives a vehicle solution.

-

Monitoring: The animals are monitored daily for body weight and survival.

-

Motor Function Tests: Motor function can be assessed using tests like the negative geotaxis and the tube test at various postnatal days.[6]

-

Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves.[6] Body weight and motor function data are analyzed using appropriate statistical methods, such as a Mixed Effects Model, to account for repeated measures and potential missing data due to fatalities.[6]

Signaling Pathways

This compound exerts its biological effects by inhibiting GSK-3, a key regulatory kinase in numerous cellular pathways. The inhibition of GSK-3 by this compound leads to the modulation of downstream signaling cascades that are implicated in neurodegeneration and SMN protein regulation.

GSK-3 Signaling in Neurodegeneration

GSK-3 is a central player in neuronal function and viability.[2] Its hyperactivation is linked to the pathology of several neurodegenerative diseases.[1][3] this compound, by inhibiting GSK-3, can counteract these detrimental effects.

-

Tau Hyperphosphorylation: GSK-3 is one of the primary kinases that phosphorylates the microtubule-associated protein tau.[5] Hyperphosphorylated tau dissociates from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[5]

-

Wnt/β-catenin Pathway: In the canonical Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation.[13] Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate gene transcription important for neuronal survival and function.

-

mTOR and Autophagy: GSK-3 is involved in the regulation of the mTOR signaling pathway and autophagy, a cellular process for degrading and recycling damaged components.[14] Dysregulation of these processes is implicated in neurodegeneration.

-

Mitochondrial Function: GSK-3 can influence mitochondrial function and dynamics, and its hyperactivity can contribute to mitochondrial-mediated apoptosis.[2]

Putative Pathway for SMN Protein Upregulation

The precise mechanism by which GSK-3 inhibition leads to an increase in SMN protein levels is still under investigation. However, it is hypothesized that GSK-3 may regulate the transcription or translation of the SMN2 gene, or the stability of the SMN protein itself.

References

- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, That Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, that Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | GSK-3 抑制剂 | MCE [medchemexpress.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Discovery and Synthesis of BIP-135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIP-135, chemically identified as 3-(5-bromo-1-methyl-1H-indol-3-yl)-4-(benzofuran-3-yl)pyrrole-2,5-dione, is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] This small molecule has demonstrated significant neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases, particularly Spinal Muscular Atrophy (SMA).[1][4] Preclinical studies have shown that this compound can increase the levels of Survival Motor Neuron (SMN) protein and extend the lifespan in a mouse model of SMA.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

This compound was identified through a design, synthesis, and kinase testing cycle aimed at developing potent inhibitors of GSK-3.[1] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various pathologies, including neurodegenerative disorders.[5][6] In the context of Spinal Muscular Atrophy, the inhibition of GSK-3 was explored as a therapeutic strategy due to evidence suggesting that GSK-3 inhibitors could elevate the levels of the SMN protein, which is deficient in SMA patients.[1][4] this compound emerged from these efforts as a promising candidate with high potency and relative selectivity for GSK-3.[1]

Physicochemical Properties and Synthesis

This compound is a maleimide-based compound with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₁H₁₃BrN₂O₃ |

| Molecular Weight | 421.3 g/mol |

| CAS Registry Number | 941575-71-9 |

The synthesis of this compound has been previously reported, and the detailed methods are available in the supporting information of the primary publication by Chen et al. in ACS Chemical Neuroscience, 2012.[1] The synthesis is based on established organic chemistry principles for the construction of the indole, benzofuran, and maleimide heterocyclic systems. The overall purity of the synthesized this compound used in subsequent experiments was reported to be greater than 98% as determined by high-performance liquid chromatography.[1]

Biological Activity and Quantitative Data

This compound is a potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with similar inhibitory activity against both due to the high sequence homology between them.[1]

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) |

| GSK-3α | 16 |

| GSK-3β | 21 |

| PKCβ1 | 980 |

| PKCβ2 | 219 |

| DYRK1B | 590 |

| PI3Kα | 870 |

Data sourced from Chen et al., 2012 and MedChemExpress.[1][2]

Table 2: In Vivo Efficacy of this compound in a Δ7 SMA KO Mouse Model

| Treatment Group | Median Survival (days) | Mean Survival (days ± SEM) |

| Vehicle | Not explicitly stated, but lower than treated | 12.8 ± 0.6 |

| This compound (75 mg/kg, i.p.) | Extended by two days | 14.7 ± 0.4 |

Data sourced from Chen et al., 2012.[1]

This compound was administered via intraperitoneal (i.p.) injection at a dose of 75 mg/kg daily.[1] At this dosage, the compound was well-tolerated by the animals with no significant signs of toxicity.[2]

Experimental Protocols

GSK-3β Kinase Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against GSK-3β using a luminescence-based assay.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM EGTA, 15 mM magnesium acetate)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Test compound (this compound) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the test compound, ATP (final concentration typically around the Kₘ for ATP, e.g., 1-10 μM), and the GSK-3 substrate peptide.

-

Initiate the reaction by adding the GSK-3β enzyme to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously measures the amount of remaining ATP.

-

Allow the luminescence signal to stabilize (approximately 10 minutes).

-

Measure the luminescence using a plate reader.

-

The inhibitory activity is calculated based on the reduction in ATP consumption in the presence of the inhibitor compared to the control (enzyme without inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for SMN Protein Levels

This protocol describes the detection and quantification of SMN protein in cell lysates or tissue homogenates.

Materials:

-

Cells or tissues of interest

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer in TBST)

-

Primary antibody: mouse anti-SMN

-

Secondary antibody: HRP- or fluorescently-conjugated anti-mouse IgG

-

Chemiluminescent or fluorescent detection reagents

-

Loading control antibody (e.g., anti-α-tubulin or anti-β-actin)

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and mix with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the detection reagent and visualize the protein bands using a chemiluminescence imager or fluorescence scanner.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein levels to the loading control.

Oxidative Stress-Induced Neurodegeneration Model

This protocol describes a method to induce oxidative stress in primary cortical neurons to assess the neuroprotective effects of a compound.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B-27

-

Hydrogen peroxide (H₂O₂) or a pro-oxidant agent like 4-hydroxynonenal (HCA)

-

Test compound (this compound)

-

MTT assay kit or Live/Dead viability/cytotoxicity kit

-

96-well plates

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well plates and culture until they are mature and have formed a network.

-

Treatment: Pre-treat the neurons with various concentrations of the test compound (this compound) for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the pro-oxidant agent (e.g., HCA at a final concentration of 5 mM) to the culture medium. Include control wells with no pro-oxidant and wells with the pro-oxidant but no test compound.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 48 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

Live/Dead Staining: Use a fluorescent Live/Dead staining kit according to the manufacturer's protocol. Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.

-

-

Analysis: Compare the viability of neurons treated with the test compound to the untreated control group exposed to the oxidative stressor.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the inhibition of GSK-3. The downstream consequences of this inhibition are multifaceted and contribute to its neuroprotective properties.

In the context of SMA, the inhibition of GSK-3 by this compound leads to an increase in the levels of the SMN protein.[1] While the precise mechanism linking GSK-3 to SMN is still under investigation, it is hypothesized to involve the stabilization of the SMN protein or the regulation of its expression.

Furthermore, GSK-3 is known to play a pro-apoptotic role in neurons.[7][8][9] One mechanism involves the phosphorylation and activation of the pro-apoptotic protein Bax, a member of the Bcl-2 family.[2] Activated Bax translocates to the mitochondria, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.[2] By inhibiting GSK-3, this compound can prevent the activation of Bax and subsequent neuronal apoptosis, contributing to its neuroprotective effects observed in the oxidative stress model.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3 with demonstrated efficacy in preclinical models of Spinal Muscular Atrophy. Its ability to increase SMN protein levels and protect neurons from oxidative stress-induced apoptosis underscores its therapeutic potential for neurodegenerative diseases. The detailed protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound and similar GSK-3 inhibitors in the field of drug discovery and development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Glycogen Synthase Kinase-3β Phosphorylates Bax and Promotes Its Mitochondrial Localization during Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. treat-nmd.org [treat-nmd.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. GSK-3 - Wikipedia [en.wikipedia.org]

- 7. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]

In Vitro Elevation of Survival Motor Neuron (SMN) Protein by BIP-135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, is retained in all patients, but predominantly produces a truncated, less stable form of the SMN protein. Consequently, therapeutic strategies for SMA often focus on increasing the levels of functional SMN protein. One such approach involves the stabilization of the SMN protein by inhibiting its degradation.

This technical guide provides an in-depth overview of the in vitro studies on BIP-135, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its effect on SMN protein levels.[1] It has been demonstrated that the degradation of the SMN protein is mediated through the ubiquitin-proteasome pathway.[2][3][4] Inhibition of this pathway has been shown to increase SMN protein levels. This compound has emerged as a promising small molecule that elevates SMN protein levels in vitro by inhibiting GSK-3, a key kinase involved in the regulation of protein stability.[1][5]

Mechanism of Action: The GSK-3 Signaling Pathway in SMN Protein Stability

The prevailing hypothesis for the mechanism by which this compound increases SMN protein levels is through the inhibition of GSK-3. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of protein stability.[5][6][7] Many proteins targeted for degradation via the ubiquitin-proteasome system are first phosphorylated by GSK-3.[5][6][8] This phosphorylation event serves as a recognition signal for E3 ubiquitin ligases, which then tag the protein with ubiquitin, marking it for degradation by the proteasome.[8][9]

In the context of SMN protein, it is proposed that GSK-3 phosphorylates SMN, thereby promoting its ubiquitination and subsequent degradation. By inhibiting GSK-3, this compound prevents this initial phosphorylation step, leading to a decrease in SMN ubiquitination and, consequently, reduced degradation by the proteasome. This results in an overall increase in the intracellular concentration of SMN protein.

Quantitative Data on this compound's Effect on SMN Protein Levels

In vitro studies using human fibroblasts derived from an SMA patient have demonstrated the efficacy of this compound in elevating SMN protein levels. A notable increase in SMN protein was observed following treatment with this compound. The key quantitative finding is summarized in the table below. It is important to note that a full dose-response curve was not publicly available at the time of this guide's compilation.

| Compound | Cell Line | Treatment Duration | Concentration (µM) | Fold Increase in SMN Protein (vs. DMSO) |

| This compound | Human SMA Patient Fibroblasts | 72 hours | 25 | 7 |

Data sourced from Ting et al., 2012, ACS Chemical Neuroscience.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Experimental Workflow: In Vitro Treatment and Protein Analysis

The general workflow for assessing the impact of a compound like this compound on SMN protein levels in cultured cells involves several key stages, from cell culture and treatment to protein extraction and quantification.

Detailed Methodology: Western Blot for SMN Protein

While the exact, detailed protocol from the primary study on this compound was not available in the public domain, the following is a representative protocol for performing a Western blot to detect SMN protein levels in fibroblast cell lysates, based on established methodologies.

1. Cell Culture and Treatment:

-

Culture human SMA patient fibroblasts in appropriate media and conditions until they reach a suitable confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 20, 25, 30 µM) or a DMSO vehicle control for 72 hours.

2. Protein Extraction (Cell Lysis):

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal loading of protein in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the SMN protein (e.g., mouse anti-SMN monoclonal antibody) overnight at 4°C.

-

Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) for 1-2 hours at room temperature.

-

Wash the membrane again extensively with TBST.

-

Simultaneously, probe for a loading control protein, such as β-actin or GAPDH, to normalize for variations in protein loading. This can be done by stripping and re-probing the same membrane or by using a multiplex fluorescent detection system.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the resulting bands to quantify the intensity of the SMN protein band relative to the loading control band for each sample.

-

Calculate the fold change in SMN protein levels in the this compound treated samples compared to the DMSO control.

Conclusion

The in vitro data on this compound demonstrate its potential as a therapeutic agent for SMA by increasing the levels of the SMN protein. The mechanism of action, through the inhibition of GSK-3 and subsequent stabilization of the SMN protein, presents a promising avenue for drug development. The significant 7-fold increase in SMN protein levels in SMA patient fibroblasts underscores the compound's potency. Further research, including comprehensive dose-response studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound and other GSK-3 inhibitors for the treatment of Spinal Muscular Atrophy.

References

- 1. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, That Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of survival motor neuron (SMN) protein is mediated via the ubiquitin/proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increasing expression and decreasing degradation of SMN ameliorate the spinal muscular atrophy phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of protein stability by GSK3 mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3β (GSK3β) Negatively Regulates PTTG1/Human Securin Protein Stability, and GSK3β Inactivation Correlates with Securin Accumulation in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 - Wikipedia [en.wikipedia.org]

- 8. Yeast Glycogen Synthase Kinase 3 Is Involved in Protein Degradation in Cooperation with Bul1, Bul2, and Rsp5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A partnership with the proteasome; the destructive nature of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective GSK-3 Inhibitor BIP-135: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of BIP-135, a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). Upregulated GSK-3 has been implicated in a variety of pathological conditions, making it a significant target for therapeutic intervention. This compound has demonstrated neuroprotective effects and potential therapeutic value in preclinical models of spinal muscular atrophy (SMA).[1][2][3][4] This document summarizes the quantitative data on this compound's inhibitory activity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against GSK-3 isoforms and its selectivity against other kinases have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Target | IC50 (nM) | Assay Conditions | Reference |

| GSK-3α | 16 | ATP-competitive kinase assay | [1][5] |

| GSK-3β | 21 | ATP-competitive kinase assay (in the presence of 10 µM ATP) | [1][2][5] |

| PKCβ1 | 980 | Kinase panel screening | [2] |

| PKCβ2 | 219 | Kinase panel screening | [2] |

| DYRK1B | 590 | Kinase panel screening | [2] |

| PI3Kα | 870 | Kinase panel screening | [2] |

Signaling Pathway and Mechanism of Action

Glycogen synthase kinase-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[2][6] Its dysregulation is associated with several diseases. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK-3 and preventing the phosphorylation of its downstream substrates. This inhibition can lead to various cellular effects, including neuroprotection and increased levels of the Survival Motor Neuron (SMN) protein.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general experimental protocols used to characterize the effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK-3α and GSK-3β.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human GSK-3α and GSK-3β are used. A suitable peptide substrate, such as a pre-phosphorylated glycogen synthase peptide, is prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the GSK-3 enzyme, the peptide substrate, and varying concentrations of this compound. The reaction is typically carried out at room temperature for a specified period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for Neuroprotection and SMN Protein Levels

Objective: To assess the neuroprotective effects of this compound and its impact on SMN protein levels in cultured cells.

General Protocol for Neuroprotection (e.g., Oxidative Stress Model):

-

Cell Culture: Primary cortical neurons or a relevant neuronal cell line are cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or HCA to the cell culture medium.

-

Cell Viability Assessment: After a further incubation period, cell viability is measured using an MTT assay or a similar method that quantifies metabolic activity or cell membrane integrity.[2]

-

Data Analysis: The percentage of viable cells in the this compound treated groups is compared to the vehicle-treated control group exposed to oxidative stress.

General Protocol for SMN Protein Level Assessment:

-

Cell Culture: Human fibroblasts derived from SMA patients are cultured.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 20-30 µM) for a defined period (e.g., 72 hours).[1]

-

Protein Extraction: Total protein is extracted from the cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SMN protein and a loading control (e.g., β-actin).

-

Quantification: The intensity of the SMN protein band is quantified and normalized to the loading control to determine the relative increase in SMN protein levels. A 7-fold increase in SMN levels was observed at 25 µM of this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel GSK-3 inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

In Vivo Efficacy in a Spinal Muscular Atrophy (SMA) Mouse Model

This compound has been evaluated in a transgenic Δ7 SMA KO (knockout) mouse model, which represents a severe form of the disease.[2]

-

Dosing and Administration: this compound was administered daily via intraperitoneal (i.p.) injection at doses of 25, 75, and 125 mg/kg.[2] The 75 mg/kg dose was found to be the most promising.[2]

-

Tolerability: At the 75 mg/kg dose, this compound was well-tolerated by the animals, with no observed toxicity or decrease in body weight.[1][2]

-

Efficacy: Treatment with this compound at 75 mg/kg resulted in a modest but significant extension in the median survival of the SMA KO animals by two days.[1]

Conclusion

This compound is a potent and reasonably selective inhibitor of GSK-3 with demonstrated efficacy in both in vitro and in vivo models of neurological disease, particularly spinal muscular atrophy. Its ability to increase SMN protein levels and provide neuroprotection underscores its potential as a therapeutic candidate. Further investigation into its pharmacokinetic properties, long-term safety, and efficacy in less severe disease models is warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, That Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, this compound, that Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | GSK-3 Inhibitor | DC Chemicals [dcchemicals.com]

- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BIP-135: A Potential Therapeutic for Spinal Muscular Atrophy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BIP-135, a novel small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), as a potential therapeutic agent for Spinal Muscular Atrophy (SMA). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

Spinal Muscular Atrophy is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein. Preclinical research has identified the GSK-3 signaling pathway as a potential therapeutic target for increasing SMN protein levels. This compound has emerged as a potent and reasonably selective GSK-3 inhibitor, demonstrating promising results in preclinical models of SMA. This document summarizes the key in vitro and in vivo findings, details the experimental methodologies employed, and visualizes the proposed mechanism of action.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in the context of Spinal Muscular Atrophy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| GSK-3α IC50 | 16 nM | Recombinant human enzyme | [1][2] |

| GSK-3β IC50 | 21 nM | Recombinant human enzyme | [1][2] |

| SMN Protein Increase | ~7-fold | Human SMA patient-derived fibroblasts (at 25 µM) | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of SMA

| Parameter | Vehicle Control | This compound (75 mg/kg/day, i.p.) | Mouse Model | Reference |

| Median Survival | ~13 days | ~15 days | Δ7 SMA KO mice | [1][3] |

| Motor Function | No significant improvement | No significant improvement | Δ7 SMA KO mice | [3] |

| Toxicity | Not reported | No apparent toxicity, well-tolerated | Δ7 SMA KO mice | [1] |

Experimental Protocols

In Vitro Experiments

1. GSK-3 Inhibition Assay: The inhibitory activity of this compound against GSK-3α and GSK-3β was determined using a kinase assay with recombinant human enzymes. The IC50 values were calculated in the presence of 10 μM ATP.[3]

2. SMN Protein Level Assessment in Patient-Derived Fibroblasts:

-

Cell Culture: Fibroblasts derived from SMA patients were cultured under standard conditions.

-

Treatment: Cells were treated with this compound at concentrations ranging from 20-30 μM for 72 hours.[1]

-

Western Blotting:

-

Whole-cell lysates were prepared using a suitable lysis buffer.

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a nitrocellulose membrane.

-

The membrane was probed with a primary antibody specific for the SMN protein.

-

A secondary antibody conjugated to a detectable marker was used for visualization.

-

Band intensities were quantified and normalized to a loading control (e.g., α-tubulin) to determine the fold-change in SMN protein levels.[3]

-

3. Neuroprotection Assay in a Model of Oxidative Stress:

-

Cell Culture: A cell-based model of oxidative stress-induced neurodegeneration relevant to SMA was utilized.[3]

-

Treatment: Cells were treated with this compound (20 μM) for 48 hours.[1]

-

Induction of Oxidative Stress: Oxidative stress was induced, likely through the application of an oxidizing agent such as hydrogen peroxide (H₂O₂), to mimic the cellular stress observed in SMA.

-

Assessment of Neuroprotection: The neuroprotective effect of this compound was quantified by measuring cell viability or another appropriate marker of neuronal health.[3]

In Vivo Experiments

1. Animal Model:

-

A transgenic Δ7 SMA knockout (KO) mouse model was used. These mice have a severe SMA phenotype and a short lifespan, making them suitable for survival studies.[3]

2. Drug Administration:

-

This compound was dissolved in dimethyl sulfoxide (DMSO).[3]

-

The solution was administered daily via intraperitoneal (i.p.) injection at a dose of 75 mg/kg.[1]

-

Treatment was initiated at postnatal day 0 and continued until postnatal day 21 or until the humane endpoint was reached.[1]

3. Efficacy Evaluation:

-

Survival: The primary endpoint was the median survival time of the treated animals compared to the vehicle-treated control group.[1][3]

-

Motor Function: Motor function was assessed using tests such as the geotaxis and tube tests. However, no significant improvement in motor function was observed with this compound treatment in this severe mouse model.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound in spinal muscular atrophy.

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Caption: Western blot workflow for SMN protein quantification.

References

Therapeutic Potential of BIP-135: A Technical Guide for Researchers

Abstract

BIP-135 is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with demonstrated neuroprotective properties and therapeutic potential, particularly in the context of Spinal Muscular Atrophy (SMA). Preclinical studies have highlighted its ability to modulate key cellular pathways implicated in neurodegeneration and cell survival. This document provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental methodologies for key assays, and visualizing associated signaling pathways to support further research and drug development efforts.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases, bipolar disorder, and cancer.[1][2] this compound, a maleimide-based compound, has emerged as a selective and potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[3] Its ability to cross the blood-brain barrier and exert neuroprotective effects in preclinical models makes it a compelling candidate for therapeutic development. This guide consolidates the current understanding of this compound's mechanism of action, its effects in cellular and animal models, and provides detailed experimental frameworks for its continued investigation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK-3.[3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. The inhibition of GSK-3 by this compound leads to the modulation of several critical signaling pathways.

One of the key pathways affected is the Wnt/β-catenin signaling cascade. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell survival and proliferation.

Furthermore, GSK-3 is a negative regulator of the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate GSK-3. Conversely, inhibition of GSK-3 can lead to the activation of downstream effectors that promote cell survival. This includes the modulation of pro- and anti-apoptotic proteins. For instance, GSK-3 inhibition has been shown to increase the levels of the anti-apoptotic protein Bcl-2.[5]

Preclinical Efficacy

In Vitro Studies

-

Increased SMN Protein Levels: In fibroblasts derived from SMA patients, this compound has been shown to increase the levels of the Survival Motor Neuron (SMN) protein. A 72-hour treatment with 25 μM this compound resulted in a 7-fold increase in SMN protein levels.[3] This is a critical finding as the loss of SMN protein is the primary cause of SMA.

-

Neuroprotection against Oxidative Stress: this compound has demonstrated significant neuroprotective effects in a cell-based model of oxidative stress. In primary cortical neurons treated with L-homocysteic acid (HCA) to induce oxidative stress, co-treatment with 20 μM this compound for 48 hours resulted in approximately 80% cell survival, compared to about 25% survival in cells treated with HCA alone.[3]

In Vivo Studies

In a Δ7 SMA knockout mouse model, which represents a severe form of the disease, daily intraperitoneal injections of this compound at a dose of 75 mg/kg from postnatal day 0 to 21 resulted in a modest but statistically significant extension of the median survival time by two days.[3] The treated animals also showed an improvement in body weight compared to the vehicle-treated controls.[3] While this compound did not significantly improve overall motor function in this severe model, it did increase the number of animals that completed the geotaxis test.[3]

Clinical Status

To date, there is no publicly available information indicating that this compound has entered clinical trials. Its development appears to be in the preclinical stage.

Quantitative Data Summary

| Parameter | Value | Assay/Model | Reference |

| IC50 (GSK-3α) | 16 nM | Kinase Inhibition Assay | [3] |

| IC50 (GSK-3β) | 21 nM | Kinase Inhibition Assay | [3] |

| SMN Protein Increase | 7-fold | Western Blot (SMA patient fibroblasts, 25 μM, 72h) | [3] |

| Neuroprotection | ~80% survival | MTT Assay (Primary cortical neurons, 20 μM this compound + HCA, 48h) | [3] |

| In Vivo Efficacy | 2-day increase in median survival | Δ7 SMA KO Mouse Model (75 mg/kg/day, i.p.) | [3] |

Table 1: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Reference |

| GSK-3α | 16 | [3] |

| GSK-3β | 21 | [3] |

| PKCβ1 | 980 | [3] |

| PKCβ2 | 219 | [3] |

| DYRK1B | 590 | [3] |

| PI3Kα | 870 | [3] |

Experimental Protocols

GSK-3 Kinase Inhibition Assay (ATP Competition)

This protocol is a general framework for an in vitro kinase assay to determine the IC50 of this compound against GSK-3.

-

Reagents and Materials:

-

Recombinant human GSK-3α or GSK-3β enzyme

-

GSK-3 substrate (e.g., a synthetic peptide like GS-2)

-

ATP (Adenosine Triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of GSK-3 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km for the kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for SMN Protein Levels

This protocol describes the detection of SMN protein in fibroblast cell lysates.

-

Reagents and Materials:

-

SMA patient-derived fibroblasts

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-SMN and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate fibroblasts and treat with various concentrations of this compound or DMSO for 72 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-